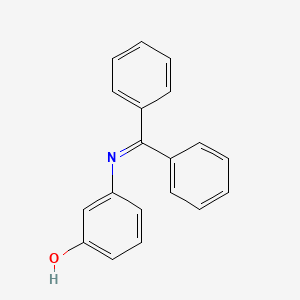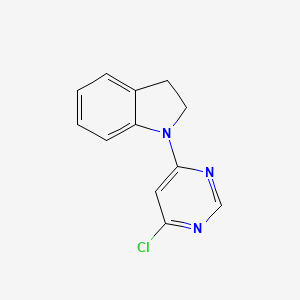
1-(6-Chloro-4-pyrimidinyl)indoline
Descripción general
Descripción
“1-(6-Chloro-4-pyrimidinyl)indoline” is a chemical compound with the molecular formula C12H10ClN3 . It is listed under the CAS Number 293292-33-8 .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-4-pyrimidinyl)indoline” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 231.681 Da .
Aplicaciones Científicas De Investigación
1. Field: Medicinal Chemistry Indole derivatives are significant in medicinal chemistry due to their presence in several drugs and natural products . They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders .
2. Application: Treatment of Various Disorders Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .
4. Results or Outcomes Indole derivatives, both natural and synthetic, have shown promising results in treating various disorders. For example, they have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Field Antiviral Research
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Field Anti-inflammatory Research
Indole derivatives have been found to have anti-inflammatory properties. Among the tested compounds, the most potent compounds were found to be (6-chlorocyclohexa-2,4-dienyl)(1-(2,4,6-trichlorophenyl)pyrazolo[3,4-b]indol-8(1H)-yl)methanone and (6-chlorocyclohexa-2,4-dienyl)(1-phenylpyrazolo[3,4-b]indol-8(1H)-yl)methanone .
Field Anticancer Research
Indole derivatives have been used in the treatment of cancer cells. The specific methods of application or experimental procedures would depend on the specific type of cancer being treated .
Field Antimicrobial Research
Indole derivatives have shown antimicrobial properties. They have been used in the treatment of various types of microbial infections .
Field Antidiabetic Research
Indole derivatives have shown potential in the treatment of diabetes. They have been used in the development of antidiabetic drugs .
Field Antimalarial Research
Indole derivatives have been used in the development of antimalarial drugs. They have shown potential in the treatment of malaria .
1. Field: Multicomponent Reactions Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
2. Field: Antiproliferative Research Pyrimidine-derived indole ribonucleosides, such as “1-(6-Chloro-4-pyrimidinyl)indoline”, were synthesized and tested for in vitro antiproliferative activities against various types of cancer cells .
Field Anti-HIV Research
Indole derivatives have shown potential in the treatment of HIV. They have been used in the development of anti-HIV drugs .
Field Antioxidant Research
Indole derivatives have shown antioxidant properties. They have been used in the development of antioxidant drugs .
Field Antitubercular Research
Indole derivatives have shown potential in the treatment of tuberculosis. They have been used in the development of antitubercular drugs .
Field Anticholinesterase Research
Indole derivatives have shown potential in the treatment of diseases related to cholinesterase. They have been used in the development of anticholinesterase drugs .
Safety And Hazards
Direcciones Futuras
Indoline compounds, including “1-(6-Chloro-4-pyrimidinyl)indoline”, hold promise in various fields, particularly in drug discovery. They are found in a large number of natural products and have been formally studied in recent years. With ongoing research, indoline derivatives are expected to play a greater role in the medical field .
Propiedades
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEMHHFXNIKRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-4-pyrimidinyl)indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



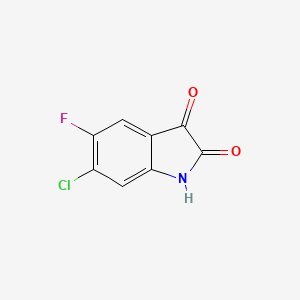
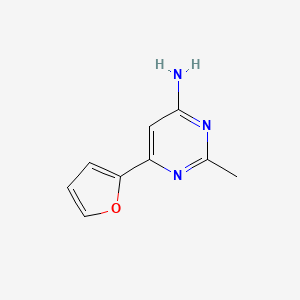
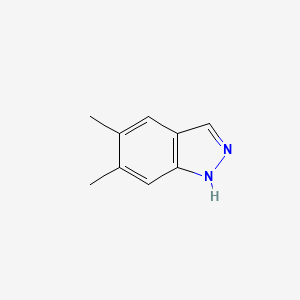
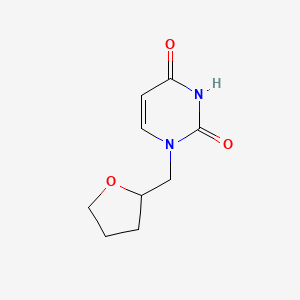
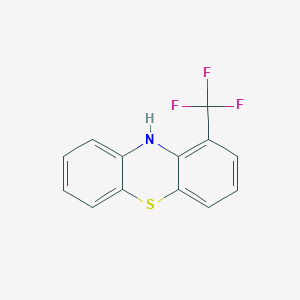
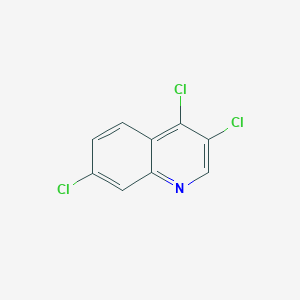
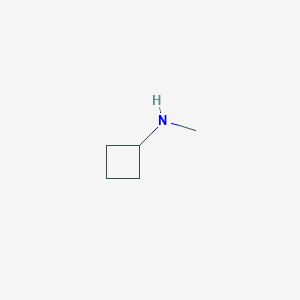
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)
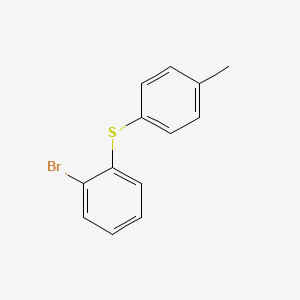
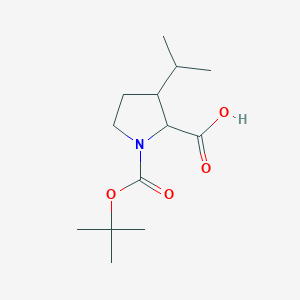
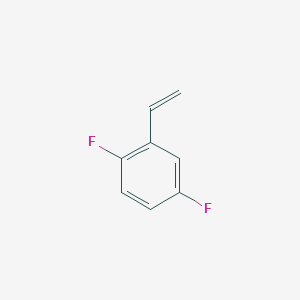
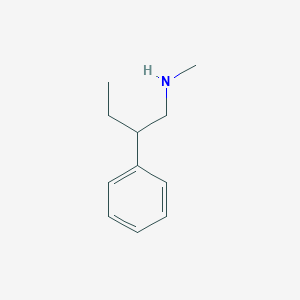
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
